An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluorobenzonitrile
An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorobenzonitrile, a fluorinated aromatic nitrile, is a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a trifluorinated benzene (B151609) ring coupled with a nitrile functional group, imparts desirable properties such as enhanced metabolic stability and lipophilicity, making it a valuable intermediate in drug design.[1] This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-Trifluorobenzonitrile, complete with experimental protocols and structured data for ease of reference and application in research and development.
Core Physical Properties
The fundamental physical characteristics of 2,4,6-Trifluorobenzonitrile are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
General and Molecular Properties
| Property | Value | Source(s) |
| Chemical Name | 2,4,6-Trifluorobenzonitrile | [1][3] |
| Synonyms | 2,4,6-Trifluoro-benzonitrile | [1] |
| CAS Number | 96606-37-0 | [1][4] |
| Molecular Formula | C₇H₂F₃N | [2][4] |
| Molecular Weight | 157.09 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | ≥97% | [4] |
Physicochemical Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | 57-61 °C | [1][5] | |
| 58-61 °C | [2] | ||
| 59-63 °C | (lit.) | [4] | |
| Boiling Point | 92 °C | Not Specified | [5] |
| 166.5 ± 35.0 °C | at 760 mmHg | [1] | |
| 179 °C | Not Specified | [2] | |
| Density | 1.4 ± 0.1 g/cm³ | Not Specified | [1][5] |
| Refractive Index | 1.464 | Not Specified | [1][5] |
| Vapor Pressure | 1.8 ± 0.3 mmHg | at 25°C | [1] |
| Flash Point | 54.5 ± 25.9 °C | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination (Capillary Method)
The melting point of 2,4,6-Trifluorobenzonitrile is determined using the capillary method. A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then placed in a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For accurate determination, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.
Boiling Point Determination
The boiling point can be determined by distillation. A small quantity of the liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, at a given atmospheric pressure, is the boiling point. Due to the discrepancies in reported values, it is crucial to record the atmospheric pressure at the time of measurement and, if necessary, apply a pressure correction to normalize the boiling point to standard pressure (760 mmHg).
Density Measurement
The density of solid 2,4,6-Trifluorobenzonitrile can be determined by the displacement method. A known mass of the solid is added to a graduated cylinder containing a liquid in which the solid is insoluble, and the volume of the displaced liquid is measured. The density is then calculated by dividing the mass of the solid by the volume it displaces.
Refractive Index Measurement
For solid samples like 2,4,6-Trifluorobenzonitrile, the refractive index can be measured by melting the solid and using a refractometer. A drop of the molten solid is placed on the prism of the refractometer, and the refractive index is read. The measurement is typically performed at a standard temperature, such as 20 °C, using the sodium D-line (589 nm).
Spectral Properties and Structural Analysis
Spectroscopic data is vital for the structural elucidation and confirmation of 2,4,6-Trifluorobenzonitrile.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4,6-Trifluorobenzonitrile provides information about its functional groups.
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Experimental Protocol (FTIR): An FTIR spectrum can be obtained using a Bruker Tensor 27 FT-IR spectrometer.[3] A common method for solid samples is to dissolve the compound in a volatile solvent like dichloromethane, apply a drop of the solution to a KBr or NaCl plate, and allow the solvent to evaporate, leaving a thin film of the compound for analysis.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure.
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Experimental Protocol (¹⁹F NMR): A ¹⁹F NMR spectrum can be recorded on an instrument such as a Varian A56/60A spectrometer.[3] The sample is typically dissolved in a deuterated solvent to provide a lock signal for the spectrometer.
Crystal Structure Analysis
The crystal structure of 2,4,6-Trifluorobenzonitrile has been determined by X-ray crystallography. The analysis revealed the presence of three crystallographically independent molecules in the crystal structure.[4][6] This information is crucial for understanding the solid-state packing and intermolecular interactions of the compound.[6]
Logical Relationships of Physical Properties
The physical properties of 2,4,6-Trifluorobenzonitrile are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.
Caption: Interrelationships of 2,4,6-Trifluorobenzonitrile's physical properties.
Conclusion
This technical guide provides a detailed overview of the essential physical properties of 2,4,6-Trifluorobenzonitrile. The tabulated data, coupled with standardized experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for the effective and safe utilization of this versatile compound in the synthesis of novel and impactful chemical entities.
